molecular formula C21H28ClN B1668114 Butriptyline hydrochloride CAS No. 5585-73-9

Butriptyline hydrochloride

Cat. No.: B1668114
CAS No.: 5585-73-9
M. Wt: 329.9 g/mol
InChI Key: MCWAFEJHLHEFOD-UHFFFAOYSA-N
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Description

Butriptyline hydrochloride is a tricyclic antidepressant that has been used in Europe since the 1970s. It is chemically related to other tricyclic antidepressants such as amitriptyline and nortriptyline. This compound is known for its potent antihistamine and anticholinergic effects, which contribute to its therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butriptyline hydrochloride involves several steps, starting from the basic structure of dibenzocycloheptene. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Butriptyline hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of butriptyline, which can have different pharmacological properties .

Scientific Research Applications

Butriptyline hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a model compound for studying the chemical properties of tricyclic antidepressants.

    Biology: It is used in research on neurotransmitter systems and receptor binding.

    Medicine: It has been studied for its effects on depression and other psychiatric disorders.

    Industry: It is used in the development of new antidepressant drugs and formulations.

Mechanism of Action

Butriptyline hydrochloride exerts its effects by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which enhances mood and alleviates depressive symptoms. The compound also has potent antihistamine and anticholinergic effects, which contribute to its sedative properties .

Properties

IUPAC Name

N,N,2-trimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N.ClH/c1-16(15-22(2)3)14-21-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)21;/h4-11,16,21H,12-15H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWAFEJHLHEFOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1C2=CC=CC=C2CCC3=CC=CC=C13)CN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5585-73-9
Record name 5H-Dibenzo[a,d]cycloheptene-5-propanamine, 10,11-dihydro-N,N,β-trimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5585-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butriptyline hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169184
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (±)-[10,11-dihydro-β-methyl-5H-dibenzo[a,d]cycloheptene-5-propyl]di(methyl)ammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.531
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTRIPTYLINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIJ2H8658W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How effective is Butriptyline Hydrochloride compared to other tricyclic antidepressants like Imipramine Hydrochloride?

A1: A double-blind trial demonstrated that this compound was significantly more effective than Imipramine Hydrochloride in alleviating symptoms of non-psychotic depression. Patients treated with this compound showed greater improvement in measures of depression, anxiety, and side effects. []

Q2: What is the mechanism of action of this compound in treating depression?

A2: While the exact mechanism is not fully understood, this compound, like other tricyclic antidepressants, is thought to exert its therapeutic effects by increasing the levels of norepinephrine and serotonin in the brain. This is likely achieved by inhibiting the reuptake of these neurotransmitters at the synapse. []

Q3: How does the sustained-release formulation of this compound differ from the conventional formulation?

A3: The sustained-release formulation of this compound exhibits a longer time to reach maximum concentration (Tmax) and a lower peak concentration (Cmax) compared to the conventional formulation. This suggests a slower and more sustained release of the drug into the bloodstream, potentially leading to improved patient compliance and reduced side effects. []

Q4: What is the bioavailability of this compound and how is it affected by the sustained-release formulation?

A4: While the exact bioavailability of this compound is not specified in the provided research, the sustained-release formulation does not significantly alter the overall bioavailability compared to the conventional formulation. This indicates that despite the different release profiles, both formulations ultimately deliver a comparable amount of the drug to the systemic circulation. []

Q5: Has this compound been studied in general practice settings?

A5: Yes, a multi-center open study conducted in general practice settings assessed the efficacy and side effects of this compound in treating non-psychotic depression. The study reported a good or fair response to treatment in a significant proportion of patients. []

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